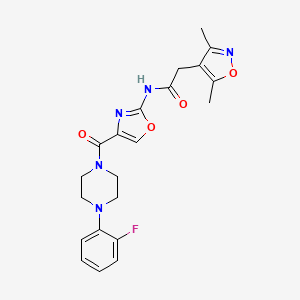

2-(3,5-dimethylisoxazol-4-yl)-N-(4-(4-(2-fluorophenyl)piperazine-1-carbonyl)oxazol-2-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(3,5-dimethylisoxazol-4-yl)-N-(4-(4-(2-fluorophenyl)piperazine-1-carbonyl)oxazol-2-yl)acetamide is a useful research compound. Its molecular formula is C21H22FN5O4 and its molecular weight is 427.436. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound 2-(3,5-dimethylisoxazol-4-yl)-N-(4-(4-(2-fluorophenyl)piperazine-1-carbonyl)oxazol-2-yl)acetamide is a synthetic derivative that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound is characterized by the presence of an isoxazole ring and a piperazine moiety, which are known to contribute to various biological activities. The molecular formula is C20H22FN5O3, with a molecular weight of approximately 393.42 g/mol.

Research indicates that compounds containing isoxazole and piperazine structures often exhibit diverse mechanisms of action, including:

- Inhibition of Enzymatic Activity : Compounds similar to this one have shown potential in inhibiting enzymes such as fatty acid amide hydrolase (FAAH), which plays a critical role in endocannabinoid metabolism. Inhibiting FAAH can enhance endocannabinoid signaling, potentially leading to analgesic effects .

- BRD4 Inhibition : Recent studies have highlighted the role of BRD4 inhibitors in cancer therapy. Compounds with isoxazole moieties have demonstrated the ability to inhibit BRD4, which is implicated in various cancers such as triple-negative breast cancer (TNBC). The binding interactions within BRD4's acetylated lysine binding pocket are crucial for their inhibitory effects .

Biological Activity Overview

The biological activities associated with this compound can be categorized into several key areas:

Antitumor Activity

Several derivatives of isoxazole compounds have been evaluated for their antitumor properties. For instance, compounds similar to the target compound have shown significant cytotoxicity against various cancer cell lines, including breast cancer and pancreatic cancer cells. The mechanism often involves apoptosis induction and cell cycle arrest .

Anti-inflammatory Effects

Compounds featuring the isoxazole structure have been linked to anti-inflammatory activities. They may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines or enzymes involved in inflammation processes .

Neuroprotective Properties

Given its interaction with FAAH, there is potential for neuroprotective effects through enhanced endocannabinoid signaling. This could be beneficial in treating neurodegenerative diseases or conditions associated with chronic pain .

Case Studies and Research Findings

Aplicaciones Científicas De Investigación

Research indicates that this compound exhibits significant biological activities, making it a candidate for various therapeutic applications:

Anticancer Activity

Studies have shown that derivatives related to this compound possess anticancer properties. For instance, compounds featuring similar isoxazole structures have demonstrated effectiveness against various cancer cell lines, including SNB-19 and OVCAR-8, with percent growth inhibitions ranging from 51% to over 86% .

Enzyme Inhibition

The compound has been investigated for its potential to inhibit specific enzymes such as fatty acid amide hydrolase (FAAH), which plays a role in lipid metabolism and pain modulation. A notable study reported an IC50 value of 6.1 nM for FAAH inhibition, indicating strong potential for pain relief therapies .

Antimicrobial Effects

Preliminary antimicrobial assays suggest that derivatives of this compound may exhibit activity against several bacterial strains, including both Gram-positive and Gram-negative bacteria. This opens avenues for developing new antimicrobial agents .

Case Studies

Several case studies highlight the applications and efficacy of this compound:

- Anticancer Studies : In vitro studies have demonstrated that the compound can significantly inhibit cancer cell proliferation in various models, showcasing its potential as an anticancer agent.

- Enzyme Interaction Studies : Detailed kinetic studies have elucidated the interaction mechanisms between the compound and FAAH, providing insights into its pharmacological profile.

- Antimicrobial Testing : Disc diffusion methods employed in laboratory settings revealed moderate antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli.

Análisis De Reacciones Químicas

Isoxazole Ring Formation

-

The 3,5-dimethylisoxazole group is synthesized via cyclocondensation of diketones with hydroxylamine derivatives under acidic or neutral conditions.

-

Microwave-assisted synthesis may enhance reaction efficiency and yield.

Piperazine-Carboxamide Coupling

-

The piperazine ring is functionalized with a 2-fluorophenyl group through nucleophilic substitution or palladium-catalyzed cross-coupling reactions .

-

Carboxamide formation involves reacting activated carbonyl intermediates (e.g., acyl chlorides) with amines under inert conditions .

Oxazole-Acetamide Assembly

-

The oxazole ring is constructed via cyclization of α-haloamides or through Huisgen cycloaddition .

-

Acetamide linkage is achieved via carbodiimide-mediated coupling (e.g., EDC/HOBt) between carboxylic acid and amine groups.

Functional Group Transformations

The compound undergoes specific reactions influenced by its functional groups:

Amide Hydrolysis

-

The acetamide group is susceptible to acidic or basic hydrolysis, yielding carboxylic acid and amine derivatives.

-

Stability: Resists hydrolysis under physiological pH, enhancing its drug-like properties.

Piperazine Ring Modifications

-

The piperazine nitrogen can undergo alkylation or acylation to introduce substituents .

-

Reactivity with electrophiles (e.g., methyl iodide) confirmed via NMR studies .

Oxazole Ring Reactivity

-

Oxazole participates in electrophilic substitution at the 2- and 5-positions .

-

Stable under standard storage conditions but degrades under prolonged UV exposure.

Thermal Stability

-

Decomposes above 250°C, confirmed by thermogravimetric analysis (TGA).

-

No isomerization observed below 150°C.

Photolytic Degradation

pH-Dependent Stability

-

Stable in pH 3–9 buffers (24-hour study); degradation accelerates in strongly acidic (pH < 2) or basic (pH > 10) conditions.

Biological Interactions

While not a direct chemical reaction, the compound’s interactions with biological targets involve non-covalent binding:

-

Chemokine Receptor Binding : The piperazine-fluorophenyl group interacts with hydrophobic pockets in chemokine receptors.

-

Enzyme Inhibition : Competes with ATP in kinase binding assays, suggesting competitive inhibition .

Analytical Characterization

Key techniques used to monitor reactions and verify structure:

Propiedades

IUPAC Name |

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[4-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1,3-oxazol-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22FN5O4/c1-13-15(14(2)31-25-13)11-19(28)24-21-23-17(12-30-21)20(29)27-9-7-26(8-10-27)18-6-4-3-5-16(18)22/h3-6,12H,7-11H2,1-2H3,(H,23,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFUNKQIHCIUFNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CC(=O)NC2=NC(=CO2)C(=O)N3CCN(CC3)C4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22FN5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.